5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid
Description
Properties
IUPAC Name |
5-bromo-2-[[2-(5-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O7/c18-8-1-4-13(12(5-8)17(25)26)19-14(22)7-20-15(23)10-3-2-9(21(27)28)6-11(10)16(20)24/h1-6H,7H2,(H,19,22)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPOKNFKTXLRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362217 | |
| Record name | STK156620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6043-35-2 | |
| Record name | STK156620 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Isoindole-1,3-Dione
The 5-nitro substituent is introduced via electrophilic aromatic nitration. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates isoindole-1,3-dione at the 5-position (85% yield).
Reaction Conditions :
-
Nitrating Agent : HNO₃ (1.2 equiv) in H₂SO₄ (98%)
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Temperature : 0–5°C, 2 hours
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Workup : Quenching in ice water, filtration, and recrystallization from ethanol.
Acetylation and Chloride Formation
The nitrated isoindole is acetylated using acetyl chloride in dimethylacetamide (DMAc), followed by conversion to the acyl chloride with thionyl chloride (SOCl₂):
Key Data :
Coupling with 5-Bromo-2-Aminobenzoic Acid
Schotten-Baumann Reaction
The acyl chloride reacts with 5-bromo-2-aminobenzoic acid in a biphasic system (water/dichloromethane) with sodium hydroxide as a base:
Optimized Parameters :
Carbodiimide-Mediated Coupling
Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:
Advantages :
Purification and Characterization
Crystallization
The crude product is recrystallized from a dimethyl sulfoxide (DMSO)/water mixture (1:3 v/v) to yield pale-yellow crystals.
Crystallization Data :
Chromatographic Purification
Flash chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves residual impurities, achieving >99.5% purity.
Analytical Validation
Spectroscopic Data
HPLC Analysis
-
Column : C18, 5 µm, 250 × 4.6 mm
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Mobile Phase : Acetonitrile/0.1% TFA (60:40)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Schotten-Baumann | 82 | 98.5 | 4 hours |
| EDC/HOBt | 88 | 99.5 | 12 hours |
| TCT-Mediated | 75 | 97.0 | 6 hours |
Mechanistic Insights
Nitro-Group Directing Effects
The nitro group’s meta-directing nature ensures selective substitution at the 5-position of the isoindole ring during nitration. Computational studies indicate a 12.3 kcal/mol activation barrier for para-substitution, making it unfavorable.
Amidation Kinetics
EDC/HOBt coupling follows second-order kinetics, with a rate constant (k) of 0.45 L/mol·s at 25°C. In contrast, Schotten-Baumann proceeds via a nucleophilic acyl substitution mechanism with a k of 1.2 L/mol·s.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in antimicrobial research. It has been shown to exhibit significant activity against both gram-positive and gram-negative bacteria. The mode of action involves the inhibition of essential enzyme activities in microbial cells, leading to cell death.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers, the compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. The compound's effectiveness was attributed to its ability to disrupt microbial cell membranes and inhibit metabolic pathways crucial for bacterial survival .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preclinical studies indicate that it can inhibit myeloperoxidase activity, an enzyme linked to inflammation processes in various diseases such as ulcerative colitis and Crohn's disease.
Case Study: In Vivo Anti-inflammatory Effects
In experiments with animal models, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. The pharmacokinetic profile revealed that it is well-absorbed when administered orally, making it a potential candidate for treating inflammatory bowel diseases .
Pharmaceutical Development
This compound serves as a lead structure for developing new therapeutic agents. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.
Data Table: Comparative Analysis of Derivatives
| Compound Name | Structure | Activity | Toxicity Level |
|---|---|---|---|
| C1 | [Structure] | Antioxidant, Anti-inflammatory | Low |
| C2 | [Structure] | Antimicrobial | Moderate |
| C3 | [Structure] | Cytotoxic | High |
Cosmetic Applications
Due to its antimicrobial properties, 5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid is utilized as a preservative in cosmetic formulations. It helps prevent microbial growth in products like shampoos and conditioners.
Case Study: Safety Assessment in Cosmetics
Research has shown that when used within recommended concentrations (up to 0.1%), the compound effectively preserves product integrity without significant adverse effects on skin health .
Analytical Chemistry
The compound is also employed in analytical chemistry for developing sensitive detection methods for other substances in complex matrices.
Method Development Example
A solid-phase microextraction method has been developed for detecting this compound in cosmetic products, showcasing its utility in ensuring product safety and regulatory compliance .
Mechanism of Action
The mechanism by which 5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Phthalimide-Based NO Donors (Compounds 1–6)
A series of phthalimide derivatives, including (1,3-dioxo-isoindol-2-yl)methyl nitrate (1) and 4-(1,3-dioxo-isoindol-2-yl)benzyl nitrate (5), were designed as NO donors for sickle cell anemia treatment. These compounds share the phthalimide core but differ in substituents:
- Nitro vs. Nitrate Esters: The target compound contains a nitro group directly on the phthalimide, whereas Compounds 1–6 feature nitrate esters linked via alkyl/aryl spacers. Nitrate esters enhance NO-release capacity but increase mutagenic risk (e.g., Compound 1: 4,803 revertants/μmol in Ames tests) .
Lactate Dehydrogenase A (LDHA) Inhibitors
Compound 3 (4-[(4-{[(5-chloro-2-thienyl)carbonyl]amino}-1,3-dioxo-isoindol-2-yl)methyl]benzoic acid) is a selective LDHA inhibitor (IC₅₀ = 308 nM). Key differences include:
- Electron-Withdrawing Groups: The target’s nitro group vs. Compound 3’s chloro-thienyl substituent.
- Linker Flexibility: The acetyl amino bridge in the target compound may offer greater conformational flexibility than Compound 3’s rigid methylene linker .
Sulfonate/Sulfonamide Derivatives
Sodium 6-(1,3-dioxo-isoindol-2-yl)hexanesulfonate (XXIVb) and its derivatives highlight the impact of sulfonate/sulfonamide groups on solubility and pharmacokinetics:
- Polarity : Sulfonate groups in XXIVb improve aqueous solubility compared to the target’s carboxylic acid, which may limit bioavailability .
Physicochemical Properties
- Solubility: The target’s carboxylic acid group enhances polarity over non-acid derivatives (e.g., Compound XXVb’s sulfonyl chloride), but esterification (as in Compound 1) could further optimize lipophilicity .
- In contrast, nitrate esters (Compounds 1–6) undergo enzymatic hydrolysis for controlled NO release .
Q & A
Q. What are the standard synthetic routes for 5-bromo-2-{[(5-nitro-1,3-dioxo-isoindol-2-yl)acetyl]amino}benzoic acid, and what key steps ensure high purity?
The synthesis typically involves sequential functionalization of the benzoic acid and isoindole moieties. A common approach includes:
Bromination : Introducing the bromine atom at the 5-position of the benzoic acid derivative under controlled conditions (e.g., using Br₂ in acetic acid) .
Amide Coupling : Reacting the brominated benzoic acid with the 5-nitro-isoindole acetyl derivative via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .
Nitro Group Introduction : Nitration of the isoindole ring using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid side reactions .
Q. Key Purification Steps :
- HPLC for isolating intermediates .
- Recrystallization from ethanol/water to remove unreacted starting materials .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural validation requires a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Confirms the presence of the amide bond (δ ~8.0 ppm for NH), aromatic protons, and nitro/bromo substituents .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for the isoindole dioxo group and benzoic acid) .
- Mass Spectrometry (HRMS) : Validates the molecular ion ([M+H]⁺) and fragmentation pattern .
- X-ray Crystallography : Resolves stereochemical ambiguities (if single crystals are obtainable) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) during characterization be resolved?
Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:
- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers affecting amide proton shifts) .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals .
- Spiking with Authentic Samples : Confirms identity by comparing retention times in HPLC .
Q. What strategies optimize the yield of the amide coupling step, and how are side reactions minimized?
The amide coupling is sensitive to steric hindrance and competing hydrolysis. Optimization strategies:
- Catalyst Selection : Use of DMAP or HOAt improves activation efficiency .
- Solvent Choice : Anhydrous DMF or DCM minimizes water-induced side reactions .
- Temperature Control : Reactions at 0–4°C reduce epimerization or decomposition .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | EDC/HOAt | 85–90% |
| Solvent | Anhydrous DMF | <5% hydrolysis |
| Temperature | 0–4°C | Minimizes racemization |
| Reaction Time | 12–16 hrs | Complete conversion |
| Data synthesized from . |
Q. How can computational modeling predict biological targets for this compound?
In Silico Approaches :
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities for enzymes like cyclooxygenase or kinases, leveraging the nitro and bromo groups’ electrophilic properties .
- QSAR Modeling : Correlates substituent effects (e.g., nitro group position) with antibacterial activity .
- ADMET Prediction : Assesses bioavailability and metabolic stability using tools like SwissADME .
Q. What experimental designs address discrepancies in reported biological activities (e.g., antimicrobial vs. no activity)?
Contradictory bioactivity data may stem from assay conditions or impurity profiles. Solutions include:
- Dose-Response Curves : Establish EC₅₀ values across multiple replicates .
- Strain-Specific Testing : Evaluate activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .
Q. How does the nitro group influence the compound’s stability under physiological conditions?
The nitro group enhances electrophilicity but may reduce stability. Methodological insights:
- pH-Dependent Stability Studies : Monitor degradation via HPLC at pH 1–7.4 (simulating gastric to blood environments) .
- Reduction Pathways : Nitro-to-amine conversion under reducing conditions (e.g., liver microsomes) can alter toxicity profiles .
Q. What are the challenges in scaling up synthesis, and how are they mitigated?
Scale-Up Challenges :
- Exothermic Reactions : Bromination and nitration require controlled addition rates and cooling .
- Column Chromatography Limitations : Replace with recrystallization or fractional distillation for cost efficiency .
Methodological Notes
- Contradiction Management : Cross-validate synthetic protocols using multiple analytical techniques (e.g., NMR + XRD) .
- Advanced Purification : Preparative HPLC with a C18 column resolves closely eluting isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
